Nitroxoline
Overview
Description
Nitroxoline is an antibiotic that has been in use in Europe for about fifty years. It has proven to be very effective at combating biofilm infections . Nitroxoline is a urinary antibacterial agent active against susceptible gram-positive and gram-negative organisms commonly found in urinary tract infections . It is a hydroxyquinoline derivative unrelated to other classes of drugs .
Synthesis Analysis
A series of 8-heteroaryl substituted quinolines were prepared, either by direct C–H arylation of five-membered heteroarenes, or Pd-catalyzed coupling of organoboron reagents with bromoquinolines .
Molecular Structure Analysis
The molecular formula of Nitroxoline is C9H6N2O3 .
Chemical Reactions Analysis
Nitroxoline is active against bacterial gyrases . The chemical and pharmacological properties of Nitroxoline were described in various studies .
Physical And Chemical Properties Analysis
The molecular weight of Nitroxoline is 190.16 . It is soluble in DMSO at a concentration of 38 mg/mL .
Scientific Research Applications
1. Treatment for Primary Amoebic Meningoencephalitis
- Application Summary : Nitroxoline has been repurposed as a treatment for primary amoebic meningoencephalitis (PAM), a fatal disease caused by the free-living amoeba Naegleria fowleri .
- Methods of Application : The anti-Naegleria activity of Nitroxoline was tested in vitro .
- Results : Nitroxoline displayed low micromolar activity against two different strains of N. fowleri trophozoites (IC 50 values of 1.63 ± 0.37 µM and 1.17 ± 0.21 µM) and against cyst stages (IC 50 of 1.26 ± 0.42 μM) .
2. Neuroprotective Mechanism in Cerebral Ischemia
- Application Summary : Nitroxoline, a nitro derivative of 8-Hydroxyquinoline, has been investigated for its neuroprotective mechanisms against cerebral ischemia .
- Methods of Application : Integrated network pharmacology and molecular docking approaches were used to investigate the neuroprotective mechanisms .
- Results : Nitroxoline showed a role in regulating proteins, biological processes, and pathways crucial in cerebral ischemia . It showed the highest binding affinity towards BRD4 followed by PARP1 and PTEN .
3. Antimicrobial Activity
- Application Summary : Nitroxoline has shown antimicrobial potential against various pathogens including bacteria, fungi, and parasites .
- Methods of Application : In vitro testing of Nitroxoline against various pathogens .
- Results : Nitroxoline has shown potent inhibition of biofilms and has been identified as a potent amebicide and antiviral agent against Japanese encephalitis virus (JEV) .
4. Antibacterial Activity Against K. pneumoniae
- Application Summary : Nitroxoline has been tested for its antibacterial activity against K. pneumoniae .
- Methods of Application : In vitro testing of Nitroxoline against K. pneumoniae .
- Results : Out of the 94 susceptible K. pneumoniae isolates that were tested, only five strains presented resistance to nitroxoline .
5. Treatment and Prophylaxis of Urinary Tract Infections
- Application Summary : Nitroxoline has been identified as a better option for the treatment and prophylaxis of urinary tract infections (UTIs) caused by multidrug-resistant uropathogens .
- Methods of Application : The effectiveness of Nitroxoline was tested in vitro against various multidrug-resistant uropathogenic bacteria .
- Results : Nitroxoline remains active in vitro against some relevant multidrug-resistant uropathogenic bacteria. E. coli strains, which are among the most common uropathogens, are unanimously susceptible .
6. Treatment of Urogenital Mycobacterial Infections
- Application Summary : Nitroxoline has been repurposed for the treatment of urogenital mycobacterial infections .
- Methods of Application : The effectiveness of Nitroxoline was tested in vitro against various urogenital mycobacteria .
- Results : Nitroxoline seems to be a promising candidate for drug repurposing against urogenital mycobacterial infections, especially considering the increasing incidence of multidrug-resistance in mycobacteria .
7. Treatment of Balamuthia mandrillaris Infections
- Application Summary : Nitroxoline has been identified as a potent amebicide by testing it against the pathogen Balamuthia mandrillaris .
- Methods of Application : The effectiveness of Nitroxoline was tested in vitro against Balamuthia mandrillaris .
- Results : The study revealed Nitroxoline as a potent amebicide .
8. Antiviral Activity Against Japanese Encephalitis Virus
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-nitroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIWZDNTCBHXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046284 | |
Record name | Nitroxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |
Record name | SID11532939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth. | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
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Product Name |
Nitroxoline | |
CAS RN |
4008-48-4 | |
Record name | Nitroxoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitroxoline [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |
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Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
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Record name | NITROXOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |
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Record name | NITROXOLINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Nitroxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroxoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |
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Record name | NITROXOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |
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Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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